Trinonadecanoin, also known as tridecanoin, is a medium-chain triglyceride (MCT) that has been the subject of various studies due to its potential therapeutic applications. Medium-chain triglycerides are fats that are metabolized differently from long-chain triglycerides, leading to a variety of effects on the body's metabolic processes. Tridecanoin, in particular, has been investigated for its anticonvulsant properties, effects on mitochondrial function, and potential as an antioxidant2.
The mechanism of action of tridecanoin appears to be multifaceted. It has been hypothesized that tridecanoin exerts its anticonvulsant effects not by inducing ketosis, as it does not significantly increase levels of beta-hydroxybutyrate in plasma or brain, but rather through direct effects on mitochondrial function2. In cultured astrocytes, medium-chain fatty acids such as those derived from tridecanoin have been shown to increase basal respiration and ATP turnover, suggesting that they serve as an alternative fuel source. Specifically, tridecanoin has been found to improve mitochondrial metabolic functions, as evidenced by increased respiration linked to ATP synthesis in mitochondria isolated from the hippocampal formations2. Additionally, tridecanoin has been shown to increase plasma antioxidant capacity and upregulate the expression of genes associated with oxidative stress response, such as heme oxygenase 1 and FoxO1 in the hippocampus2.
Tridecanoin has demonstrated anticonvulsant effects in acute CD1 mouse seizure models. This suggests potential applications in the treatment of epilepsy or other seizure-related disorders. The improvement in mitochondrial function and the increase in antioxidant capacity also point to neuroprotective benefits that could be relevant in various neurological conditions2.
While trinonadecanoin itself has not been directly studied for its effects on lipid disorders and cardiovascular disease, related compounds such as niacin have been shown to have favorable effects on lipid profiles, including reducing triglycerides and low-density lipoprotein (LDL) while increasing high-density lipoprotein (HDL)1. Given the metabolic effects of medium-chain triglycerides, trinonadecanoin may have similar potential applications in improving metabolic health and reducing cardiovascular risk.
The increase in plasma antioxidant capacity following tridecanoin treatment suggests potential applications as an antioxidant. This could have implications for conditions characterized by oxidative stress, including aging, cancer, and inflammatory diseases2.
CAS No.: 106344-20-1
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7